molecular formula C10H6Cl2N2O B13679935 2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde

2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13679935
M. Wt: 241.07 g/mol
InChI Key: TUFWBMJQSJLAOD-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3,5-dichlorobenzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently oxidized to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-5H,(H,13,14)

InChI Key

TUFWBMJQSJLAOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC=C(N2)C=O

Origin of Product

United States

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